tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)13(4)8-7-12-6-5-11/h12H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJSFUGQQROKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and N-methyl-2-aminoethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include base catalysts like triethylamine or sodium hydride. The reaction may also require coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (20-40°C) to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent addition) ensures high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove oxygen atoms.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products:
Substitution Products: Various substituted amines and carbamates.
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Deoxygenated amines and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting different biological pathways.
Case Study: Synthesis of Analogs
In one study, this compound was utilized to synthesize analogs with enhanced activity against specific cancer cell lines. The synthesis involved coupling reactions with other pharmacophores, demonstrating the compound's utility as a building block in drug design .
2. Anticancer Research
Research indicates that derivatives of this compound exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| Huh-7 | 12 | Mitochondrial pathway modulation |
The mechanism of action primarily involves the induction of apoptosis through mitochondrial pathways, where the compound increases pro-apoptotic proteins while decreasing anti-apoptotic factors .
3. Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies indicate that its derivatives possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structure facilitates interaction with bacterial membranes, enhancing its efficacy .
Formulation and Delivery Systems
4. Drug Formulation
This compound can be incorporated into various drug delivery systems due to its favorable solubility and stability profile. Its ability to form stable complexes with other molecules makes it a candidate for:
- Nanoparticle formulations
- Liposome encapsulation
These systems can improve the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate exerts its effects depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminoethyl and carbamate groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares "tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate" with structurally related carbamates, focusing on synthesis, spectral properties, and applications.
Structural Analogs with Ethylenediamine Backbones
tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}carbamate (Compound 12) Molecular Formula: C₁₁H₂₄N₃O₂. Key Data:
- Yield: 55% (0.56 g) as a yellow oil .
- IR Peaks: 3296 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (C=O carbamate), 1166 cm⁻¹ (C-O) .
- LC-MS: m/z = 204.1 [M+H]⁺ .
- Comparison : Lacks the N-methyl group present in the target compound, which may reduce steric hindrance and alter solubility.
tert-butyl N-{3-[(3-aminopropyl)amino]propyl}carbamate (Compound 13) Molecular Formula: C₁₃H₂₈N₃O₂. Key Data:
- Yield: 40% (0.46 g) as a yellow oil .
- IR Peaks: 3353 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O carbamate) .
- LC-MS: m/z = 232.3 [M+H]⁺ .
Aromatic Carbamate Derivatives
tert-butyl 3-aminobenzyl(methyl)carbamate Molecular Formula: C₁₃H₂₀N₂O₂. Key Data:
- Boiling Point: 363.1°C (predicted) .
- pKa: 4.32 (predicted) . Comparison: The aromatic benzyl group introduces π-π stacking interactions, making it suitable for catalytic frameworks (e.g., organocatalysts in Knoevenagel reactions) .
tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate Molecular Formula: C₁₃H₂₀N₂O₂. Key Data:
- CAS: 225240-83-5 .
Heterocyclic and Purine-Linked Carbamates
tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate Molecular Formula: C₁₃H₂₀N₆O₃. Key Data:
Ethyl-Substituted Carbamates
tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate Molecular Formula: C₁₁H₂₄N₂O₂. Key Data:
- Molecular Weight: 216.32 .
Research Implications
- Synthetic Efficiency: The N-methyl group in the target compound may improve stability against enzymatic degradation compared to non-methylated analogs like Compound 12 .
- Spectroscopic Trends : IR peaks for carbamate C=O stretches (1682–1686 cm⁻¹) are consistent across analogs, but N-H stretches vary with amine substitution .
- Biological Relevance : Purine-linked derivatives (e.g., ) highlight the versatility of carbamates in targeting nucleic acid interactions, whereas ethylenediamine derivatives are more suited for metal chelation or peptide stapling .
Biological Activity
Introduction
tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate, also known by its CAS number 263162-13-6, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group, a carbamate functional group, and an aminoethyl side chain, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H23N3O
- Molecular Weight : 205.31 g/mol
- CAS Number : 263162-13-6
- Structure : The compound features a tert-butyl group attached to a carbamate moiety and an aminoethyl chain, which may influence its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar to other carbamate compounds, this compound may exhibit cholinesterase inhibitory activity. Cholinesterase enzymes are critical for the hydrolysis of acetylcholine in the synaptic cleft; inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxicity at high concentrations .
- Neurotensin Receptor Interaction : Studies have indicated that compounds with similar structures may interact with neurotensin receptors, which are involved in various physiological processes including pain modulation and neuroprotection .
- Anticancer Activity : Some derivatives of carbamates have shown promise in inhibiting cancer cell proliferation through mechanisms that induce apoptosis or disrupt cell cycle progression .
Neurotoxicity Studies
A study conducted on the toxicity of various N-methyl carbamate pesticides highlighted the potential neurotoxic effects associated with compounds similar to this compound. The study found significant cholinesterase inhibition in rat models exposed to these compounds, suggesting that similar mechanisms could be expected in this compound as well .
Antitumor Activity
Research has indicated that certain carbamate derivatives can inhibit the growth of cancer cell lines. For instance, studies involving structurally related compounds demonstrated their ability to induce apoptosis in HepG2 liver cancer cells, showcasing potential anticancer properties .
Synthesis and Yield Studies
The synthesis of this compound has been reported with yields exceeding 90% under optimized conditions. The reaction typically involves the coupling of an amino group with a carbamate precursor in a controlled environment to ensure high purity and yield .
Toxicological Profile
The safety profile of this compound has not been extensively studied. However, based on the behavior of related compounds, caution is advised due to potential neurotoxic effects and cholinesterase inhibition at high doses.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate?
Methodological Answer:
The compound can be synthesized via condensation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl-protected amines with activated carbonyl intermediates under mild conditions (e.g., room temperature, dichloromethane solvent) . Key steps include:
- Amine protection : Use tert-butyloxycarbonyl (Boc) groups to protect primary amines during multi-step syntheses.
- Coupling : Activate carboxylic acids or carbonyl derivatives with EDCI/HOBt to form stable carbamate linkages.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of tert-butyl groups (δ ~1.4 ppm for ), methyl carbamate (δ ~3.0 ppm), and ethylenediamine backbone signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 229.18 g/mol) .
- X-ray Crystallography : Resolve hydrogen-bonding networks and stereochemistry in crystalline derivatives, as demonstrated in carbamate analogs with difluorophenyl groups .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
- Decomposition Risks : Thermal degradation above 40°C may release toxic isocyanates; monitor via TGA (thermogravimetric analysis) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing carbamate synthesis data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., solvent: DMF, catalyst: DMAP) .
- Case Study : ICReDD’s workflow reduced reaction development time by 50% in analogous carbamate syntheses by integrating computational and experimental feedback .
Advanced: How to resolve contradictions in reported yields or purities across studies?
Methodological Answer:
- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, temperature gradients, reagent stoichiometry). For example, EDCI/HOBt coupling in DMF vs. THF may alter yields by 15–20% due to differing activation efficiencies .
- Reproducibility : Validate protocols using controlled moisture-free environments (e.g., glovebox) to mitigate Boc-group hydrolysis, a common source of variability .
Advanced: What strategies enhance diastereoselectivity in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Introduce tert-leucine or binaphthyl-based chiral groups during synthesis to steer stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve enantiomeric excess (ee) by stabilizing transition states, as shown in tert-butyl carbamate analogs with 85% ee .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .
Advanced: How does the tert-butyl group influence solubility and reactivity?
Methodological Answer:
- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility (<1 mg/mL) but enhances organic solvent compatibility (e.g., >50 mg/mL in DCM) .
- Reactivity : Steric hindrance from the tert-butyl group slows nucleophilic attacks on the carbamate carbonyl, improving stability in basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
